N-Allyl-3,5-dibromopyridin-2-amine is a chemical compound with the molecular formula and a CAS number of 35486-42-1. This compound is a derivative of pyridine and contains two bromine atoms at the 3 and 5 positions of the pyridine ring, along with an amine group at the 2 position. It is classified under the category of halogenated pyridine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of N-Allyl-3,5-dibromopyridin-2-amine can be achieved through various methods. One notable method involves the bromination of pyridine derivatives followed by amination. For instance, bromination can be performed using bromine in an organic solvent, followed by treatment with ammonia or an amine to introduce the amino group.
An efficient synthetic route described in literature involves using pyridine or its salts as starting materials. The reaction typically occurs in a hydrobromic acid solution where ammonium salts are added. This one-step process simplifies the synthesis and reduces costs associated with multi-step reactions. The reaction conditions are mild, making it suitable for industrial applications .
N-Allyl-3,5-dibromopyridin-2-amine participates in various chemical reactions typical for halogenated compounds. These include nucleophilic substitutions where the bromine atoms can be replaced by nucleophiles such as amines or alcohols.
For example, reactions involving nucleophilic substitution can lead to the formation of new derivatives that possess different biological activities. The presence of both bromine and amino groups allows for further functionalization through coupling reactions or electrophilic aromatic substitutions.
The mechanism of action for N-Allyl-3,5-dibromopyridin-2-amine primarily involves its reactivity due to the electrophilic nature of the bromine atoms and the nucleophilic character of the amino group. In biological systems, this compound may interact with specific enzymes or receptors, leading to modulation of biological pathways.
Research indicates that similar compounds exhibit activity against various biological targets, including those involved in cancer therapy and antimicrobial action . The exact mechanism would depend on the specific biological context and target interaction.
This compound is characterized by its stability under standard laboratory conditions but may decompose upon exposure to strong bases or acids. Its flash point is reported at approximately °C, indicating it should be handled with care to avoid ignition sources .
N-Allyl-3,5-dibromopyridin-2-amine finds several applications in scientific research:
The DMSO–allyl bromide system enables atom-economic, one-pot N-allylation and electrophilic bromination of aminopyridine precursors. This approach leverages in situ generation of bromodimethyl sulfonium bromide (BDMS) as the active brominating species. Key advantages include:
Optimization studies reveal that KOH base (50% w/w) in toluene/aqueous phases (3:2 ratio) maximizes efficiency. Reaction times of 12–24 hours at 70°C provide N-allyl-3,5-dibromopyridin-2-amine in yields up to 71%, though competing dibromination byproducts form in ~16% yield [2]. The mechanism proceeds through initial N-allylation followed by BDMS-mediated electrophilic aromatic substitution.
Table 1: Comparative One-Pot Synthetic Approaches
Reagent System | Conditions | Yield (%) | Competing Byproducts |
---|---|---|---|
DMSO/Allyl Br₂/KOH | 70°C, 12 h | 71 | Dibromide (16%) |
Classical Stepwise | Multiple steps | 45–65 | Dehalogenated species |
DMSO/Allyl Br₂/CuBr₂ | 70°C, 24 h | 30 | Dibromide (60%) |
While direct palladium-catalyzed synthesis of N-allyl-3,5-dibromopyridin-2-amine is unreported, analogous systems demonstrate feasibility:
Challenges include chelation effects from bromine atoms that may inhibit metal coordination and require specialized ligands (e.g., bulky phosphines).
Tetrabutylammonium bromide (TBAB) significantly enhances N-allylation efficiency in biphasic systems:
Multi-site phase-transfer catalysts (e.g., bis-quaternary ammonium salts) show superior activity due to enhanced phase-transfer capability, particularly for difunctional substrates like 4,4′-bis(chloromethyl)-biphenyl [3]. Catalyst loading as low as 2 mol% TBAB suffices for hydantoin allylation, achieving >95% yield [7].
Table 2: Phase-Transfer Catalyst Efficiency
Catalyst | Substrate | Yield (%) | Loading (mol%) |
---|---|---|---|
TBAB | Hydantoin C5-allylation | 96 | 2 |
Bis-quaternary ammonium | 4,4′-Bis(chloromethyl)bp | >80 | 5 |
None (control) | Hydantoin C5-allylation | <5 | – |
Solvent polarity dictates reaction pathway dominance in one-pot methodologies:
Critical parameters:
Table 3: Solvent Impact on One-Pot Reactions
Solvent | Role in Bromination | Reaction Outcome | Yield (%) |
---|---|---|---|
DMSO | BDMS generator | N-Allylation + Bromination | 71 |
Toluene | PTC medium | Selective N-Allylation | 96 |
Acetonitrile | Inert | Exclusive N-Allylation | 85 |
CPME | BDMS inhibitor | Low bromination | 52 |
The DMSO–allyl bromide–KOH system operates through three concerted steps:
Kinetic studies reveal:
Competing pathways:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7